molecular formula C16H24N4O4 B15122157 4-[(5-methoxypyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide

4-[(5-methoxypyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide

Cat. No.: B15122157
M. Wt: 336.39 g/mol
InChI Key: QNUXOZIRMWXCDR-UHFFFAOYSA-N
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Description

4-[(5-methoxypyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, an oxolan-2-ylmethyl group, and a methoxypyrimidinyl group, making it a complex and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-methoxypyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the oxolan-2-ylmethyl group, and the attachment of the methoxypyrimidinyl group. Common synthetic routes may include:

    Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of Oxolan-2-ylmethyl Group: This step may involve the use of oxirane derivatives under basic conditions to introduce the oxolan-2-ylmethyl group.

    Attachment of Methoxypyrimidinyl Group: The final step involves coupling the methoxypyrimidinyl group to the piperidine ring using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(5-methoxypyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(5-methoxypyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(5-methoxypyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-(aminomethyl)-2-methylpyrimidine: A related compound with similar structural features.

    5-methylcytosine hydrochloride: Another pyrimidine derivative with distinct biological activities.

    Toxopyrimidine: A compound with a similar pyrimidine core but different substituents.

Uniqueness

4-[(5-methoxypyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-car

Properties

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

IUPAC Name

4-(5-methoxypyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide

InChI

InChI=1S/C16H24N4O4/c1-22-14-10-17-15(18-11-14)24-12-4-6-20(7-5-12)16(21)19-9-13-3-2-8-23-13/h10-13H,2-9H2,1H3,(H,19,21)

InChI Key

QNUXOZIRMWXCDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NCC3CCCO3

Origin of Product

United States

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